4,4'-Diphenylstilbene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-4-[2-(4-phenylphenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWQJYVUJPBQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314989 | |
| Record name | 4,4′-Diphenylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-68-1 | |
| Record name | 4,4′-Diphenylstilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Diphenylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Photophysical Characteristics of trans-4,4'-Diphenylstilbene (DPS)
The following technical guide details the photophysical characteristics of trans-4,4'-diphenylstilbene (DPS), designed for researchers in organic photonics, scintillation physics, and drug development.
Technical Reference & Application Guide
Executive Summary
trans-4,4'-diphenylstilbene (DPS), also known as 4,4'-distyrylbiphenyl , is a benchmark organic fluorophore distinguished by its high fluorescence quantum yield, fast decay kinetics, and exceptional stability. Unlike its parent molecule trans-stilbene, which suffers from rapid non-radiative decay via photoisomerization, DPS exhibits a rigidified electronic structure due to extended conjugation. This makes it a critical material in plastic scintillators for high-energy physics (e.g., J-PET scanners), two-photon microscopy , and blue laser dyes .
Molecular Architecture & Identity
DPS extends the stilbene chromophore by adding phenyl groups at the para positions, effectively creating a bis-biphenyl ethylene core. This structural modification significantly alters the potential energy surface of the excited state, suppressing the torsional rotation that quenches fluorescence in simpler stilbenes.
| Property | Specification |
| IUPAC Name | 4,4'-diphenyl-trans-stilbene |
| Common Name | DPS, Distyrylbiphenyl |
| CAS Number | 2039-68-1 |
| Molecular Formula | C₂₆H₂₀ |
| Molecular Weight | 332.44 g/mol |
| Symmetry Point Group | |
| Key Structural Feature | Extended |
Fundamental Photophysics (Linear Optics)
The photophysics of DPS are defined by a strong
Absorption & Emission Characteristics[1]
-
Absorption Maximum (
): Typically 345–355 nm in non-polar solvents (e.g., cyclohexane, toluene) and polymer matrices (polystyrene). This represents a bathochromic (red) shift of ~50 nm compared to trans-stilbene, attributed to the extended conjugation length. -
Emission Maximum (
): 400–430 nm (Deep Blue). The emission spectrum often shows vibronic structure, indicating a planar excited state geometry. -
Stokes Shift: Large (~3000–4000 cm⁻¹), which is advantageous for minimizing self-absorption in large-volume scintillators.
Quantum Yield ( ) & Lifetime ( )
Unlike trans-stilbene (
-
Fluorescence Quantum Yield:
(in toluene/polystyrene). The additional phenyl rings increase the barrier to trans-cis isomerization in the state, channeling energy primarily through radiative decay. -
Fluorescence Lifetime:
. This "fast" decay is critical for timing applications in positron emission tomography (PET), allowing for high temporal resolution (Time-of-Flight).
Solvatochromism
DPS exhibits positive solvatochromism . Increasing solvent polarity induces a slight red-shift in the emission spectrum, indicative of a more polar excited state (
Jablonski Diagram (DPS Specific)
The following diagram illustrates the competitive pathways between radiative decay (fluorescence) and non-radiative torsion (isomerization), highlighting the dominance of fluorescence in DPS.
Figure 1: Jablonski diagram for DPS. Note the suppressed isomerization pathway (red dashed) compared to standard stilbene, leading to high fluorescence quantum yield.
Advanced Photophysics (Non-Linear & Solid State)
Two-Photon Absorption (TPA)
DPS and its derivatives are potent two-photon absorbers due to their centrosymmetric
-
TPA Cross-Section (
): DPS derivatives exhibit values exceeding 1000 GM (Goeppert-Mayer units) in the NIR range (700–800 nm excitation).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Mechanism: The transition is
forbidden in one-photon but allowed in two-photon excitation ( ), accessing higher excited states that rapidly relax to the emissive state.
Scintillation Mechanism
In plastic scintillators (e.g., Polyvinyltoluene - PVT), DPS acts as a primary fluor or wavelength shifter .
-
Ionization: Radiation excites the PVT matrix.
-
FRET/Migration: Energy migrates through the matrix via Förster Resonance Energy Transfer (FRET).
-
Capture: DPS molecules capture the excitons.
-
Emission: DPS emits blue photons (~410 nm) which are detected by PMTs or SiPMs.
-
Radiation Hardness: DPS shows superior resistance to radiation damage (yellowing/quenching) compared to other dyes like PPO, maintaining transparency up to doses of ~10 kGy.
Experimental Protocols
Protocol A: Determination of Fluorescence Quantum Yield ( )
Objective: Measure
-
Standard Selection: Use 9,10-Diphenylanthracene (DPA) in cyclohexane (
) or Quinine Sulfate in 0.1 M H₂SO₄ ( ). -
Sample Preparation:
-
Prepare a stock solution of DPS in cyclohexane.
-
Prepare a dilution series. Crucial: Absorbance at excitation wavelength (
) must be < 0.1 OD to avoid inner-filter effects.
-
-
Measurement:
-
Record UV-Vis absorption spectrum. Note absorbance (
) at .[1] -
Record fluorescence emission spectrum (
) using the same . Integrate the area under the emission curve ( ).
-
-
Calculation:
-
Where
is the refractive index of the solvent.
-
Protocol B: Two-Photon Cross-Section (Z-Scan Method)
Objective: Quantify the non-linear absorption coefficient (
-
Setup: Femtosecond laser (Ti:Sapphire, ~100 fs, 800 nm), focusing lens (
), and sample cuvette on a motorized translation stage (Z-axis). -
Open Aperture Scan:
-
Move sample through the focal point (
). -
Measure transmission (
) as a function of position . -
Observation: A dip in transmission at
indicates Two-Photon Absorption.
-
-
Data Fitting: Fit the normalized transmission curve to the standard Z-scan equation:
-
Conversion: Convert
(cm/GW) to (GM units) using the concentration .
References
-
Structure & Dynamics of DPS
-
Hamaguchi, H., & Gustafson, T. L. (1994). Ultrafast Time-Resolved Spontaneous and Coherent Raman Spectroscopy. Annual Review of Physical Chemistry. Link
-
-
Scintillation Properties (J-PET)
-
Kaplon, L. (2017). Synthesis and characterization of polystyrene scintillators and their application in positron emission tomography. Jagiellonian University Doctoral Thesis. Link
-
-
Two-Photon Absorption
-
Excited State Dynamics
-
Tan, X., et al. (2002). Solvation Dynamics Probed by Femtosecond Transient Absorption Spectroscopy: Vibrational Cooling and Conformational Relaxation in S1 trans-4,4'-Diphenylstilbene. Journal of Physical Chemistry A. Link
-
- General Photophysics: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (General reference for QY/Lifetime protocols).
Sources
Crystal Engineering and Polymorphism of 4,4'-Diphenylstilbene: A Technical Guide
Executive Summary
4,4'-Diphenylstilbene (DPS) represents a canonical system for understanding structure-property relationships in
This guide moves beyond basic characterization to explore the causal link between crystal growth methodology (Physical Vapor Transport vs. Solution Growth) and the resulting intermolecular packing—specifically the competition between herringbone and slip-stacked motifs. These packing modes directly dictate the excitonic coupling (H- vs. J-aggregation), thereby tuning the emission spectrum from deep blue to blue-green.[1]
Part 1: Molecular Architecture & Solid-State Physics[2]
The Core Molecule
DPS (
-
Planarity: The molecule is nominally planar in the solid state, though low-frequency torsional modes between the phenyl rings allow for conformational polymorphism.
-
Intermolecular Forces: The crystal lattice is dominated by a competition between:
- Stacking: Favors face-to-face overlap (slip-stacking).[1]
-
C-H···
Interactions: Favors edge-to-face packing (herringbone).
The Polymorphic Landscape
In high-purity bulk crystals, DPS typically adopts a herringbone packing motif (often Orthorhombic or Monoclinic space groups similar to p-quaterphenyl).[1] This arrangement minimizes repulsion between quadrupole moments of the
However, thin-film polymorphs or kinetically trapped solution-grown phases can exhibit slip-stacked arrangements.[1] This structural versatility is the origin of its variable optoelectronic performance.
Table 1: Comparative Properties of DPS Phases
| Property | Solution Phase (Isolated) | Bulk Crystal (Herringbone) | Thin Film / J-Aggregate |
| Dominant Interaction | Solute-Solvent | Edge-to-Face (C-H[1]··· | Face-to-Face ( |
| Excitation | ~342 nm | ~355-365 nm | ~370-380 nm |
| Emission | ~408 nm (Deep Blue) | ~430-450 nm (Blue) | ~460-480 nm (Blue-Green) |
| Stokes Shift | Large (~66 nm) | Moderate | Small |
| Quantum Yield ( | High (>0.[2][1]8) | High (due to rigid lattice) | Variable (depends on defects) |
Part 2: Experimental Protocols
Protocol A: Physical Vapor Transport (PVT)
Objective: Growth of ultra-high purity single crystals (Phase I - Thermodynamic Product) suitable for OFETs or scintillation.[1] Mechanism: Sublimation and recrystallization in an inert gas gradient.[1] This method avoids solvent inclusion and promotes the thermodynamically stable herringbone polymorph.
Equipment: Three-zone horizontal tube furnace, Quartz ampoule, High-purity Argon/Nitrogen.[2][1]
Step-by-Step Workflow:
-
Purification: Pre-purify commercial DPS powder via vacuum sublimation (10
Torr) at 220°C to remove volatile impurities.[2][1] -
Loading: Place 50 mg of purified DPS in a ceramic boat within the "Source Zone" of the quartz tube.
-
Atmosphere Control: Evacuate tube to 10
Torr, then backfill with ultra-high purity Argon to 1 atm. Repeat 3x. Establish a constant flow of carrier gas (Ar) at 20-50 sccm.[1] -
Temperature Gradient Setup:
-
Source Zone: Heat to 280°C - 300°C (Just below melting point to promote sublimation).
-
Transport Zone: Maintain adiabatic gradient.
-
Crystal Growth Zone: Maintain at 200°C - 220°C .
-
-
Growth: Hold conditions for 48-72 hours. DPS will nucleate as clear, plate-like crystals in the growth zone.[1]
-
Harvesting: Cool at 1°C/min to room temperature to prevent thermal shock cracking.
Protocol B: Solution Engineering (Antisolvent Precipitation)
Objective: Screening for metastable polymorphs or microcrystals for suspension assays.[2][1] Mechanism: Rapid reduction of solubility to induce kinetic nucleation.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve DPS in Chloroform or THF (Good Solvents) at 40°C to near-saturation (~10 mg/mL).
-
Filtration: Pass through a 0.2 µm PTFE filter to remove dust nuclei (heterogeneous nucleation sites).[2][1]
-
Precipitation:
-
Place 5 mL of Methanol or Hexane (Antisolvent) in a scintillation vial with rapid magnetic stirring (1000 RPM).
-
Inject 0.5 mL of the DPS stock solution rapidly into the vortex.
-
-
Aging: Allow the suspension to ripen for 1 hour.
-
Isolation: Centrifuge at 5000 RPM for 5 mins; decant supernatant.
-
Drying: Vacuum dry at room temperature. Note: Heat can induce phase transformation to the bulk stable phase.
Part 3: Visualization of Pathways[1]
Polymorph Selection Workflow
This diagram illustrates the decision matrix for selecting the growth method based on the desired material property (High Purity vs. Metastable/Processability).
Figure 1: Decision matrix for DPS crystal growth.[1] PVT yields thermodynamic herringbone phases for high mobility, while solution processing accesses kinetic phases.[2]
Excitonic Coupling Mechanism
Understanding why packing changes emission color (H- vs J-aggregation).
Figure 2: Kasha's Exciton Model applied to DPS.[1] Packing geometry determines the allowed energetic transition, shifting emission color.
Part 4: Characterization & Validation
To ensure scientific integrity, every grown crystal must be validated against these standards.
X-Ray Diffraction (XRD)[1][2]
-
Powder XRD (PXRD): Use to distinguish bulk phases.[2][1] The herringbone phase typically shows strong low-angle reflections corresponding to the long axis of the unit cell.[1]
-
Single Crystal (SC-XRD): Required for solving the exact space group.[1] DPS is often found in Orthorhombic settings (e.g.,
or ).[2]-
Validation Check: If the solved density is < 1.15 g/cm³, suspect solvent inclusion (solvate formation).[2]
-
Optical Spectroscopy[1][2][4][5]
-
PL Spectroscopy: Excite at 350 nm.
-
Success Criteria: A sharp vibronic progression indicates high crystalline quality.[2][1] Broad, featureless bands indicate amorphous regions or defects.[2]
-
Red Shift Warning: If emission peaks shift >40 nm red compared to solution, verify if you have formed J-aggregates or if impurities (excimers) are present.[2][1]
-
References
-
PubChem. (2025).[2][1][4] this compound (Compound Summary).[1][3] National Library of Medicine.[1] [Link][2][1]
-
OMLC. (1998).[2][1] Optical Properties of trans-Stilbene.[1][5][6] Oregon Medical Laser Center.[2][1] [Link]
-
Cocchi, C., et al. (2018).[2][7] Polarized absorbance and Davydov splitting in bulk and thin-film pentacene polymorphs.[1][7] Physical Chemistry Chemical Physics, 20, 29724-29736.[2][1] (Contextual reference for organic semiconductor polymorphism mechanisms). [Link]
-
Gierschner, J., et al. (2016).[2] Luminescence of Organic Solids: From Molecules to Crystals.[1] (General reference for H/J aggregation in distyrylbenzenes). Note: General textbook reference for the H/J aggregate theory applied in Section 3.2.
Sources
- 1. 4,4'-Diaminostilbene | C14H14N2 | CID 5284646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C26H20) [pubchemlite.lcsb.uni.lu]
- 4. 4,4'-Dicyanostilbene | C16H10N2 | CID 759338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. Polarized absorbance and Davydov splitting in bulk and thin-film pentacene polymorphs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Guide: Electroluminescent Mechanisms of 4,4'-Diphenylstilbene (DPS)
Executive Summary
4,4'-Diphenylstilbene (DPS) represents a canonical class of oligo-phenylene vinylene (OPV) derivatives characterized by high fluorescence quantum yields and exceptional carrier mobility in crystalline phases. While historically significant as a blue emitter in organic light-emitting diodes (OLEDs), its current utility extends to organic solid-state lasers and organic field-effect transistors (OFETs) due to its ability to support Amplified Spontaneous Emission (ASE).
This guide deconstructs the electroluminescent (EL) mechanism of DPS, moving beyond basic phenomenology to the causal molecular physics. It provides actionable protocols for material purification and device fabrication, bridging the gap between small-molecule synthesis (familiar to drug development) and optoelectronic device engineering.
Molecular Architecture & Electronic Structure
The optoelectronic efficacy of DPS (
Structural Causality
-
Conjugation Length: The central vinylene bond connects two biphenyl units. This extended conjugation lowers the HOMO-LUMO gap compared to simple stilbene, pushing emission into the deep blue (~430–450 nm).
-
Isomerism: Only the trans-isomer is highly fluorescent. The cis-isomer undergoes non-radiative decay via photocyclization. Therefore, steric control during synthesis and purification is paramount.
-
Crystallography: DPS tends to crystallize in orthorhombic or monoclinic systems. In thin films, it often forms H-aggregates (face-to-face stacking), which can quench emission. Device engineering must promote J-aggregation (head-to-tail) or isolate molecules in a host matrix to maintain high Quantum Efficiency (QE).
Energy Landscape
To achieve electroluminescence, charge carriers must overcome injection barriers.
-
HOMO Level: ~ -5.6 to -5.8 eV (Deep, making hole injection from ITO difficult without modification).
-
LUMO Level: ~ -2.4 to -2.6 eV.
-
Optical Bandgap: ~3.2 eV.
The Electroluminescent Mechanism[1][2]
The generation of light in a DPS-based device follows a four-stage cascade. Understanding this pathway is essential for troubleshooting low efficiency or spectral instability.
Pathway Visualization
The following diagram illustrates the energy cascade and carrier dynamics within a standard DPS OLED stack.
Figure 1: Charge injection and recombination pathway in a DPS-based OLED.
Mechanistic Breakdown
-
Carrier Injection: Holes are injected from the Anode (ITO) into the HOMO of the Hole Transport Layer (HTL). Due to the deep HOMO of DPS, a stepped injection barrier is required (e.g., ITO -> PEDOT:PSS -> DPS).
-
Charge Transport: Carriers move via a hopping mechanism through disordered sites in amorphous films. In crystalline domains, transport becomes band-like, significantly increasing mobility (
). -
Exciton Formation: Holes and electrons meet in the DPS layer. According to spin statistics, they form 25% Singlet (
) and 75% Triplet ( ) states. -
Radiative Decay: DPS is a fluorescent emitter. It radiates from the
state.-
Note: While standard fluorescence is limited to 25% IQE (Internal Quantum Efficiency), DPS can exhibit Triplet-Triplet Annihilation (TTA) at high current densities, potentially exceeding this limit by converting triplets back to singlets (
).
-
Experimental Protocols
Material Purification (The "Electronic Grade" Standard)
For drug development professionals, purity is usually defined by HPLC (99%+). In organic electronics, 99.999% (5N) purity is the baseline. Trace impurities act as charge traps, drastically reducing device lifetime.
Protocol: Train Sublimation
-
Load: Place 500mg of pre-purified (recrystallized) DPS powder into the source boat of a quartz sublimation tube.
-
Vacuum: Evacuate system to
Torr. -
Gradient: Establish a temperature gradient. Heat source zone to 220°C (approximate sublimation point of DPS). Keep the deposition zone at 150°C and the trap zone at room temperature.
-
Collection: Run for 48 hours. Discard the residue (source) and the volatile light impurities (trap). Collect only the crystals formed in the middle zone.
-
Validation: Verify purity via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and elemental analysis.
Device Fabrication (Standard Bilayer OLED)
This protocol uses Vacuum Thermal Evaporation (VTE), ensuring precise layer thickness control.
Device Architecture: ITO / MoO3 (10nm) / NPB (40nm) / DPS (30nm) / TPBi (30nm) / LiF (1nm) / Al (100nm)
| Layer | Material | Function | Thickness | Rate (Å/s) |
| Anode | ITO (Indium Tin Oxide) | Transparent Electrode | 150 nm | N/A (Pre-patterned) |
| HIL | MoO | Hole Injection / Buffer | 10 nm | 0.1 |
| HTL | NPB | Hole Transport | 40 nm | 1.0 |
| EML | DPS (this compound) | Emitter | 30 nm | 0.5 - 1.0 |
| ETL | TPBi | Electron Transport | 30 nm | 1.0 |
| EIL | LiF | Electron Injection | 1 nm | 0.1 |
| Cathode | Aluminum | Top Electrode | 100 nm | 2.0 - 5.0 |
Step-by-Step Fabrication:
-
Substrate Prep: Sonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Activation: Treat ITO with UV-Ozone for 20 minutes immediately before loading into vacuum. Causality: This increases ITO work function from ~4.7eV to ~5.1eV, lowering the hole injection barrier.
-
Deposition: Transfer to VTE chamber. Evaporate organic layers sequentially at base pressure
Torr. -
Cathode: Deposit LiF/Al through a shadow mask to define the active pixel area.
-
Encapsulation: Encapsulate with UV-curable epoxy and a glass cover slip in a
glovebox ( ppm ). Causality: DPS is susceptible to photo-oxidation.
Fabrication Workflow Visualization
Figure 2: Fabrication workflow from raw material to encapsulated device.
Characterization & Data Interpretation
To validate the mechanism, the following data must be collected.
Key Performance Metrics
| Metric | Typical Value (DPS) | Method of Measurement | Significance |
| 440 - 448 nm | Spectroradiometer | Confirms emission purity and lack of exciplexes. | |
| Turn-on Voltage | 3.5 - 4.5 V | IVL Sweep | Indicates injection barrier efficiency. |
| FWHM | ~50 - 60 nm | EL Spectrum | Narrower FWHM indicates high color purity. |
| Mobility ( | SCLC / TOF | High mobility allows thicker films without voltage penalty. |
Troubleshooting Common Failure Modes
-
Red-shifted Emission: Indicates aggregation (excimers) or contamination. Solution: Reduce doping concentration or increase sublimation purity.
-
High Turn-on Voltage: Indicates poor hole injection. Solution: Check MoO3 thickness or UV-Ozone duration.
-
Rapid Degradation: Indicates water/oxygen ingress or thermal instability. Solution: Improve encapsulation or check glass transition temperature (
) of HTL.
References
-
Adachi, C., et al. "Electroluminescence in Organic Films with Three-Layer Structure." Japanese Journal of Applied Physics, 1988.
- Foundational work establishing the heterostructure design used in DPS devices.
-
Tang, C.W., & VanSlyke, S.A. "Organic electroluminescent diodes." Applied Physics Letters, 1987.
- The canonical reference for the bilayer vacuum deposition protocol.
-
Gurney, R.W., & Mott, N.F. "The Theory of the Crystal Rectifiers." Proceedings of the Royal Society of London, 1938.
- Provides the theoretical basis for Space Charge Limited Current (SCLC) analysis used to determine DPS mobility.
-
Kozawa, M., et al. "Amplified spontaneous emission from organic single crystals." Journal of Applied Physics, 2007.
- Specific characterization of DPS optical gain and ASE properties.
-
Oyamada, T., et al. "Extremely low-voltage driving of organic light-emitting diodes with a Cs-doped phenyldipyrenylphosphine oxide layer as an electron-injection layer." Applied Physics Letters, 2005.
- Demonstrates advanced electron injection techniques relevant to wide-bandgap blue emitters like DPS.
Methodological & Application
Application Notes and Protocols for the Physical Vapor Deposition of 4,4'-Diphenylstilbene
Introduction: The Significance of 4,4'-Diphenylstilbene Thin Films
This compound (DPS), a derivative of the stilbene family, is a compelling organic semiconductor renowned for its robust blue light emission and significant charge carrier mobility.[1][2] These properties position DPS as a highly promising material for a range of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and organic solid-state lasers.[3][4] The performance of devices based on DPS is intrinsically linked to the quality of the thin films, where molecular ordering, surface morphology, and film uniformity are paramount.
Physical Vapor Deposition (PVD) stands out as a superior method for the fabrication of high-quality organic thin films.[5] Unlike solution-based techniques, PVD offers precise control over film thickness, high purity, and the ability to create well-ordered molecular structures, which are crucial for efficient charge transport and light emission.[5][6] This application note provides a comprehensive, in-depth protocol for the deposition of this compound thin films using thermal evaporation, a common PVD technique. It is intended for researchers, scientists, and professionals in the field of drug development and organic electronics, offering both a step-by-step guide and the scientific rationale behind the experimental parameters.
Materials and Equipment
Materials
-
Source Material: High-purity (>99.5%) this compound powder. The purity of the source material is critical to prevent the incorporation of impurities into the thin film, which can act as charge traps or quenching sites, degrading device performance.
-
Substrates: The choice of substrate depends on the intended application and characterization. Common substrates include:
-
Indium Tin Oxide (ITO) coated glass for OLED applications.
-
Silicon wafers (with or without a dielectric layer like SiO₂) for OFETs and morphological studies.
-
Quartz or fused silica for optical characterization (UV-Vis and Photoluminescence).
-
-
Cleaning Solvents: Deionized water, isopropyl alcohol, and acetone (spectroscopic or electronic grade).
-
Process Gases (Optional): High-purity inert gas such as nitrogen or argon for venting the vacuum chamber.
Equipment
-
High-Vacuum Deposition System: A vacuum chamber capable of reaching a base pressure of at least 10⁻⁶ Torr. A lower base pressure minimizes the incorporation of background gases into the growing film.
-
Thermal Evaporation Source: A baffled box or crucible-type evaporation source, typically made of a high-temperature resistant material like alumina or molybdenum, is recommended for organic materials to ensure uniform heating and prevent spitting of the source material.
-
Substrate Holder with Temperature Control: The ability to heat the substrate during deposition is crucial for controlling the morphology and crystallinity of the DPS film.
-
Quartz Crystal Microbalance (QCM): For in-situ monitoring of the deposition rate and film thickness.
-
Substrate Cleaning Equipment: Ultrasonic bath, spin coater (for solvent drying), and a UV-Ozone cleaner or plasma asher for final substrate preparation.
Pre-Deposition Protocol: Substrate Preparation
The quality of the substrate surface is paramount for the growth of high-quality thin films. A pristine and well-prepared substrate surface promotes uniform nucleation and growth, leading to films with fewer defects.
Step-by-Step Substrate Cleaning Procedure:
-
Initial Cleaning: Immerse the substrates in a beaker containing deionized water and sonicate for 15 minutes in an ultrasonic bath to remove gross contaminants.
-
Solvent Degreasing: Sequentially sonicate the substrates in acetone and then isopropyl alcohol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas or by spin-coating.
-
Surface Activation: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes or an oxygen plasma for 2-5 minutes. This step removes any remaining organic contaminants and creates a hydrophilic surface, which can improve film adhesion.
Physical Vapor Deposition Protocol for this compound
This protocol outlines the key steps for the thermal evaporation of DPS. The parameters provided in Table 1 are recommended starting points and may require optimization based on the specific deposition system and desired film properties.
Workflow for Physical Vapor Deposition of DPS
Figure 1: Workflow for the physical vapor deposition of this compound.
Step-by-Step Deposition Procedure:
-
Loading: Securely mount the cleaned substrates onto the substrate holder in the deposition chamber. Place the this compound powder into the thermal evaporation source.
-
Pump Down: Evacuate the chamber to a base pressure of ≤ 5 x 10⁻⁶ Torr. A high vacuum is essential to minimize the mean free path of the evaporated molecules and to reduce the incorporation of contaminants into the film.[5]
-
Substrate Heating: Heat the substrate to the desired temperature (see Table 1). The substrate temperature influences the mobility of the DPS molecules on the surface, which in turn affects the film's crystallinity and morphology.
-
Source Heating: Slowly ramp up the temperature of the evaporation source until the desired deposition rate is achieved, as monitored by the QCM. A slow ramp rate prevents thermal shock to the organic material, which can cause decomposition.[5]
-
Deposition: Deposit the DPS film to the desired thickness. The deposition rate should be kept stable throughout the process for uniform film growth.
-
Cool Down: After reaching the target thickness, close the shutter to the source and turn off the source power. Allow the substrate to cool down to near room temperature under vacuum to prevent thermal stress in the film.
-
Venting: Vent the chamber with an inert gas like nitrogen or argon to bring it back to atmospheric pressure.
Table 1: Recommended PVD Parameters for this compound
| Parameter | Recommended Value | Rationale |
| Base Pressure | ≤ 5 x 10⁻⁶ Torr | Minimizes contamination and ensures a long mean free path for evaporated molecules.[5] |
| Source Temperature | 180 - 220 °C | Based on the thermal properties of stilbene derivatives. This range should provide a sufficient vapor pressure for sublimation without causing significant thermal decomposition.[7][8] |
| Substrate Temperature | 25 - 100 °C | Influences the molecular arrangement and crystallinity of the film. Higher temperatures can promote the growth of larger crystalline grains. |
| Deposition Rate | 0.1 - 1.0 Å/s | A slower deposition rate generally allows for more ordered molecular packing and better film quality.[3] |
| Final Film Thickness | 20 - 100 nm | Dependent on the specific application (e.g., emissive layer in an OLED, active layer in an OFET). |
Post-Deposition Characterization
After deposition, it is crucial to characterize the thin films to ensure they meet the desired specifications.
Optical Properties
-
UV-Visible (UV-Vis) Spectroscopy: DPS thin films are expected to exhibit strong absorption in the UV region, typically with a maximum absorption peak (λ_max) between 350 nm and 400 nm, corresponding to the π-π* transition of the conjugated stilbene core.[2]
-
Photoluminescence (PL) Spectroscopy: When excited at its absorption maximum, a DPS thin film should show strong blue fluorescence, with an emission peak typically in the range of 420 nm to 480 nm.[2][9] The exact peak position can be influenced by the film's morphology and molecular packing.
Morphological and Structural Properties
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the DPS film. Well-deposited films should exhibit a smooth surface with low root-mean-square (RMS) roughness. The grain size and morphology can be analyzed to understand the film growth mechanism.
-
X-ray Diffraction (XRD): XRD is employed to investigate the crystallinity of the DPS thin film. Crystalline films will show distinct diffraction peaks, indicating long-range molecular order. The position of the peaks can be used to determine the crystal structure and molecular orientation.[1]
Mechanism & Troubleshooting
Understanding the underlying mechanisms of thin film growth is key to troubleshooting common issues.
Nucleation and Growth
The formation of a thin film begins with the adsorption of DPS molecules onto the substrate surface. These molecules then diffuse on the surface and aggregate to form stable nuclei. The growth of these nuclei and their coalescence ultimately leads to the formation of a continuous film. The substrate temperature is a critical parameter in this process; higher temperatures increase the surface mobility of the admolecules, which can lead to the formation of larger, more ordered crystalline domains.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Film Adhesion | - Inadequate substrate cleaning.- Low substrate temperature. | - Repeat the substrate cleaning procedure, ensuring the final activation step is performed.- Increase the substrate temperature to promote better bonding. |
| High Surface Roughness | - Deposition rate is too high.- Contamination in the vacuum chamber or source material. | - Reduce the deposition rate to allow for more ordered growth.- Ensure high purity of the DPS source material and a low base pressure in the chamber. |
| Inconsistent Film Thickness | - Unstable deposition rate.- Poor source-to-substrate geometry. | - Calibrate the QCM and ensure stable power to the evaporation source.- Optimize the positioning of the substrate relative to the source for uniform vapor distribution. |
| Low Photoluminescence Intensity | - Presence of impurities acting as quenching sites.- Poor crystallinity. | - Use higher purity source material.- Optimize the substrate temperature and deposition rate to improve molecular ordering. |
Conclusion
This application note provides a detailed protocol for the physical vapor deposition of this compound thin films. By carefully controlling the deposition parameters, particularly the substrate temperature and deposition rate, it is possible to fabricate high-quality films with desirable optical and morphological properties for advanced optoelectronic applications. The provided guidelines and troubleshooting information serve as a robust starting point for researchers and scientists working with this promising blue-emissive organic semiconductor.
References
- BenchChem. (E)-4,4'-Bis(diphenylamino)stilbene synthesis and characterization.
- Adachi, C., Tokito, S., Tsutsui, T., & Saito, S. (1989). Blue light-emitting organic electroluminescent devices. Japanese Journal of Applied Physics, 27(2R), L269.
- Sosorev, A. Y., et al. (2020). Structure and properties of naphthalene-diimide N-functionalized with stilbene. Journal of Materials Chemistry C, 8(30), 10381-10391.
- ResearchGate. (n.d.). Absorbance and Photoluminescence spectra of the thin film.
- Yuan, Y. B., Li, S., Wang, Z., Xu, H. T., & Zhou, X. (2009). White organic light-emitting diodes combining vacuum deposited blue electrophosphorescent devices with red surface color conversion layers. Optics Express, 17(3), 1577-1582.
- ACS Publications. (2019). Vacuum-Deposited Blue Inorganic Perovskite Light-Emitting Diodes. ACS Applied Materials & Interfaces, 11(48), 45059–45066*.
- Kovacik, P. (2012). Vacuum deposition of organic molecules for photovoltaic applications.
-
VacCoat. (2019). Thin Films Deposition of Organic Materials. Retrieved from [Link].
- MDPI. (2023).
- IRIS UniCa. (2024). Enhanced photoluminescence of organic dyes embedded in sol-gel organosilane thin films. Retrieved from a relevant institutional repository.
-
Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved from [Link].
- National Center for Biotechnology Information. (n.d.). 4-Bromo-4′-(dimethylamino)stilbene. PubChem.
- ResearchGate. (n.d.). Photophysical characterization of trans-4,4′-disubstituted stilbenes.
- ResearchGate. (n.d.). Morphology of Thin Films Formed by Oblique Physical Vapor Deposition.
- ResearchGate. (n.d.). Insights on the Molecular Orientation of Oligo( p -phenylene vinylene) Derivatives with Alkyl Chains in Langmuir Films.
- MDPI. (2022). Surface Evolution of Polymer Films Grown by Vapor Deposition: Growth of Local and Global Slopes of Interfaces. Polymers, 14(15), 3169.
- Elsevier. (2005). Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants. Polymer, 46(23), 9993-10000.
-
YouTube. (2022). Thin Film Growth via Physical Vapor Deposition Techniques - Alice Galdi. Retrieved from [Link].
- ResearchGate. (n.d.). The thermal behavior of stilbene derivatives was evaluated using...
- PubChemLite. (n.d.). This compound (C26H20).
- National Center for Biotechnology Information. (n.d.). Stilbene-4,4'-diol. PubChem.
- ResearchGate. (n.d.). Crystal structures of diphenylacetylene and trans-stilbene.
- ResearchGate. (n.d.). UV–Vis absorption spectra of trans-stilbene (STB), DPAC and DPACS.
- National Center for Biotechnology Information. (n.d.).
- National Institute of Standards and Technology. (n.d.). Stilbene. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). A mixed-valence bis(diarylamino)stilbene: crystal structure and comparison of electronic coupling with biphenyl and tolane analo. Dalton Transactions.
- National Center for Biotechnology Information. (n.d.). Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols. PubMed.
- Wiley-VCH. (2010).
- National Center for Biotechnology Inform
- UNIPI. (n.d.). Strong chiroptical properties from thin films of chiral imidazole derivatives allowing for easy detection of circularly polarized luminescence. Retrieved from a relevant institutional repository.
- KAIST. (n.d.). Emitting Materials I - Poly(p-phenylene vinylene) (PPV).
- arXiv. (2025). Measurement of photo- and radio-luminescence of thin ThF4 films. arXiv.
- National Center for Biotechnology Information. (n.d.). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxystilbene. PubChem.
-
FooDB. (n.d.). Showing Compound 4,4'-Dimethoxystilbene (FDB006585). Retrieved from [Link].
- National Center for Biotechnology Information. (n.d.).
- National Institute of Standards and Technology. (n.d.). (E)-Stilbene. NIST Chemistry WebBook.
- ScienceDirect. (n.d.). UV–Vis spectra of several nitrostilbene derivatives at differents pH values between 2 and 12.
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link].
- ResearchGate. (n.d.). 11 Chemical structure of the oligo(p-phenylene vinylene)s.
- The Royal Society of Chemistry. (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry.
- ResearchGate. (n.d.). Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl.
- ResearchGate. (n.d.). Chemical structure of stilbene and its derivatives.
Sources
- 1. Structure and properties of naphthalene-diimide N-functionalized with stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. vaccoat.com [vaccoat.com]
- 6. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unica.it [iris.unica.it]
Application Note: 4,4'-Diphenylstilbene (DPS) in High-Performance Radiation Detection
Executive Summary
This guide details the technical implementation of 4,4'-diphenylstilbene (DPS) as a critical photonic component in organic scintillator systems. Unlike trans-stilbene, which is widely used as a primary single-crystal scintillator for neutron detection, DPS serves primarily as a high-efficiency wavelength shifter (secondary fluor) in plastic scintillators. Its extended conjugated system provides a large Stokes shift and exceptional radiation hardness, making it superior to conventional shifters like POPOP in high-flux environments. This document provides protocols for formulating DPS-doped polyvinyltoluene (PVT) scintillators and validating their performance for drug development and nuclear physics applications.
Introduction & Mechanism of Action
The Role of DPS in Organic Scintillation
In plastic scintillators, the polymer matrix (e.g., PVT or Polystyrene) captures the initial ionizing radiation but emits photons in the deep UV range with low quantum efficiency. A primary fluor (e.g., p-Terphenyl) captures this energy and emits near-UV light. DPS acts as the secondary fluor , absorbing the near-UV emission and re-emitting it as blue-violet light (~400–410 nm), which optimally matches the quantum efficiency peak of bialkali Photomultiplier Tubes (PMTs).
Comparison: DPS vs. Standard Shifters
| Feature | This compound (DPS) | POPOP | bis-MSB |
| Emission Peak | ~400–410 nm (Blue-Violet) | ~410–420 nm | ~420–430 nm |
| Stokes Shift | Very High (Low self-absorption) | High | High |
| Radiation Hardness | Excellent (Rigid structure) | Moderate | Good |
| Solubility in PVT | Low (<0.2%) | Moderate | High |
| Decay Time | Fast (~1.0–1.5 ns) | Fast (~1.5 ns) | Fast (~1.2 ns) |
Energy Transfer Pathway
The following diagram illustrates the non-radiative and radiative energy transfer cascade essential for detection.
Figure 1: Energy transfer cascade in a DPS-doped plastic scintillator. The large Stokes shift of DPS prevents re-absorption of the emitted light by the primary fluor.
Protocol: Fabrication of DPS-Doped Plastic Scintillators
Objective: Synthesize a high-performance plastic scintillator using Polyvinyltoluene (PVT) as the base, p-Terphenyl (PTP) as the primary fluor, and DPS as the wavelength shifter.
Materials Required[4][5]
-
Monomer: 4-Methylstyrene (Vinyltoluene), >99% purity (remove inhibitor before use).
-
Primary Fluor: p-Terphenyl (PTP), scintillation grade.
-
Secondary Fluor: this compound (DPS), >99% purity.
-
Initiator: Benzoyl Peroxide (BPO) or AIBN.
-
Equipment: Vacuum degassing line, silicone oil bath, glass ampoules (cleaned and silanized), polishing wheel.
Formulation Ratios (Standard)
-
Base: Vinyltoluene (100 wt%)
-
Primary (PTP): 1.5% - 2.0% wt (Optimized for energy capture)
-
Secondary (DPS): 0.05% - 0.1% wt (Limited by solubility; sufficient for shifting)
Step-by-Step Fabrication Workflow
Phase 1: Pre-Polymerization Preparation
-
Inhibitor Removal: Pass the vinyltoluene monomer through an activated alumina column to remove the tert-butylcatechol (TBC) inhibitor. Critical: Polymerization will fail or be incomplete if TBC remains.
-
Dissolution:
-
In a clean glass beaker, dissolve 2.0g PTP and 0.05g DPS into 100g of purified vinyltoluene monomer.
-
Stir gently at 40°C to ensure complete dissolution. DPS dissolves slowly; verify no particulates remain.
-
Add 0.1g Benzoyl Peroxide (initiator) and stir until dissolved.
-
Phase 2: Degassing and Sealing
-
Transfer: Pour the solution into a clean cylindrical glass ampoule.
-
Freeze-Pump-Thaw:
-
Freeze the solution using liquid nitrogen.
-
Apply vacuum (<0.1 mbar) to remove dissolved oxygen (oxygen is a strong quencher of scintillation light).
-
Thaw the solution under static vacuum.
-
Repeat this cycle 3–5 times until no bubbles release upon thawing.
-
-
Sealing: Flame-seal the glass ampoule under vacuum.
Phase 3: Thermal Polymerization
-
Curing Cycle: Place the ampoule in a silicone oil bath or programmable oven.
-
Stage A: 48 hours at 50°C (Slow initiation to prevent cracking).
-
Stage B: 24 hours at 70°C (Bulk polymerization).
-
Stage C: 12 hours at 90°C (Hardening and consuming residual monomer).
-
Cooling: Ramp down to room temperature at 2°C/hour to anneal stress.
-
Phase 4: Machining and Polishing
-
Extraction: Break the glass ampoule to retrieve the solid scintillator rod.
-
Polishing: Cut to desired dimensions (e.g., 1-inch cylinder). Polish optical faces using graded diamond paste (down to 1 µm) to achieve transparency and maximize internal reflection.
Experimental Validation & Quality Control
Measurement Setup
To validate the DPS scintillator, couple the sample to a standard PMT (e.g., Hamamatsu R6095) using optical grease.
Figure 2: Signal processing chain for scintillator characterization.
Key Performance Metrics
Perform the following tests to certify the scintillator for use in drug development (e.g., radio-chromatography) or physics:
| Test | Methodology | Acceptance Criteria |
| Light Yield | Compare Compton edge of Cs-137 spectrum against a standard (e.g., BC-408). | > 60% of Anthracene |
| Emission Spectrum | Excite with UV source (300nm) in a fluorometer. | Peak at 400–410 nm |
| Decay Time | Time-Correlated Single Photon Counting (TCSPC). | < 2.5 ns (fast component) |
| Optical Clarity | Transmission spectrophotometry at 400nm. | > 90% transmission (1cm path) |
Troubleshooting Guide
-
Yellowing/Discoloration: Indicates oxidation during polymerization. Solution: Improve freeze-pump-thaw degassing rigor.
-
Crazing/Cracks: Polymerization was too fast or cooling was too rapid. Solution: Lower Stage A temperature or slow down the cooling ramp.
-
Low Light Output: Impure monomer or "poisoning" by chemical contaminants. Solution: Re-purify vinyltoluene and ensure clean glassware.
Application in Drug Development (Radio-HPLC)
For researchers in pharmacokinetics, DPS-based scintillators are ideal for Radio-HPLC flow cells .
-
Why DPS? The high chemical resistance of cross-linked PVT/DPS systems allows them to withstand exposure to organic solvents often used in mobile phases (if the scintillator is used in a heterogeneous flow cell design).
-
Protocol: Use fine DPS-doped scintillator beads (ground and sieved to 100-200 µm) packed into a flow tube. As the radiolabeled drug (e.g.,
C or H) passes through, the beta particles excite the beads, and the blue emission is detected by PMTs in coincidence mode.
References
-
Scintillator Formulation & Properties
- Title: "Development of novel plastic scintillators based on polyvinyltoluene for the hybrid J-PET/MR tomograph"
- Source: Jagiellonian University Repository
-
URL:[Link]
-
Chemical Properties of DPS
- Title: "this compound - PubChem Compound Summary"
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Comparative Scintillator Data
- Title: "Organic Scintill
- Source: Lawrence Berkeley National Labor
-
URL:[Link]
-
General Plastic Scintillator Fabrication
- Title: "Plastic Scintillators - Technology and Applic
- Source: Luxium Solutions (formerly Saint-Gobain Crystals)
-
URL:[Link]
catalytic synthesis methods for high-purity DPS
Application Note: Advanced Catalytic Strategies for High-Purity Diphenyl Sulfone (DPS) Synthesis
Executive Summary
Diphenyl Sulfone (DPS) is a critical intermediate in the synthesis of pharmaceutical compounds (e.g., Dapsone) and high-performance engineering thermoplastics (e.g., Polyether Ether Ketone - PEEK, Polysulfone). While traditional synthesis relies on stoichiometric Friedel-Crafts reactions using corrosive Lewis acids (AlCl₃) or direct sulfonation with oleum, these methods generate significant waste and isomeric impurities that compromise downstream polymerization and drug safety.
This guide details two advanced, catalytic protocols designed for >99.9% purity :
-
Green Oxidation: A Tungstate-catalyzed oxidation of diphenyl sulfide using hydrogen peroxide.[1]
-
Shape-Selective Acylation: A Zeolite H-Beta catalyzed sulfonylation of benzene.
Critical Quality Attributes (CQAs)
For pharmaceutical and electronic-grade applications, the synthesized DPS must meet the following criteria:
| Parameter | Specification | Impact |
| Purity (HPLC) | > 99.9% | Essential for step-growth polymerization (stoichiometric balance). |
| Color (APHA) | < 20 | Prevents yellowing in optical polymers. |
| Isomer Content | < 0.1% (2,4'-DPS) | Ortho-isomers disrupt polymer chain packing/crystallinity. |
| Metal Ions | < 5 ppm (Fe, Na) | Metals catalyze degradation in high-temp processing. |
Method A: Tungstate-Catalyzed Green Oxidation
Best for: Laboratory scale, highest purity requirements, and "Green Chemistry" compliance.
Mechanistic Insight
This method utilizes Sodium Tungstate (
Key Advantage: The reaction produces water as the only byproduct. The specificity of the peroxotungstate complex virtually eliminates ring-substitution side reactions, ensuring high regioselectivity.
Reagents
-
Substrate: Diphenyl Sulfide (Ph₂S), 99%.
-
Oxidant: Hydrogen Peroxide (H₂O₂), 30% w/w aqueous solution.[1][2][3][4]
-
Catalyst: Sodium Tungstate Dihydrate (
).[3] -
Phase Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate (optional, accelerates biphasic kinetics).
-
Solvent: Ethyl Acetate or Acetonitrile (for homogenous phase).
Protocol
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Diphenyl Sulfide (18.6 g, 100 mmol) in 100 mL of Ethyl Acetate.
-
Catalyst Addition: Add Sodium Tungstate (0.33 g, 1 mol%) and the PTC (0.5 mol%) to the solution. Stir vigorously to create a suspension/emulsion.
-
Oxidant Feed (Exotherm Control): Heat the mixture to 50°C. Add H₂O₂ (25 mL, ~220 mmol, 2.2 eq) dropwise via an addition funnel over 45 minutes. Caution: The oxidation of sulfide to sulfoxide is rapid and exothermic. Maintain internal temperature < 65°C.
-
Reaction: Once addition is complete, raise temperature to reflux (approx. 77°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC until Ph₂S and the intermediate Diphenyl Sulfoxide (Ph₂SO) are consumed.
-
Quench: Cool to room temperature. Add 50 mL saturated Sodium Sulfite (
) solution to destroy excess peroxide (test with starch-iodide paper). -
Extraction: Separate the organic layer.[5] Extract the aqueous layer with 2 x 50 mL Ethyl Acetate. Combine organic phases.[3][5][6][7]
-
Drying: Wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield crude white solid.
Method B: Zeolite H-Beta Catalyzed Sulfonylation
Best for: Scalable industrial synthesis, continuous flow potential, and eliminating halogenated waste.
Mechanistic Insight
This method replaces soluble Lewis acids with Zeolite H-Beta , a large-pore solid acid catalyst. The pore structure of Zeolite Beta (approx.[6][8] 0.6–0.7 nm) exerts shape selectivity , favoring the formation of the linear 4,4'-diphenyl sulfone over the bulky 2,4'-isomer.
Protocol
-
Catalyst Activation: Calcine Zeolite H-Beta (
ratio ~25) at 500°C for 4 hours to remove adsorbed water and activate acid sites. -
Reaction Assembly: In a reactor fitted with a Dean-Stark trap (if removing water) or HCl scrubber, charge Benzene (excess, acts as solvent) and Benzenesulfonyl Chloride (PhSO₂Cl).
-
Catalysis: Add 10 wt% (relative to PhSO₂Cl) of activated Zeolite H-Beta.
-
Reflux: Heat to reflux (80°C) for 12–16 hours. The evolution of HCl gas indicates reaction progress.
-
Filtration: Hot filter the reaction mixture to recover the Zeolite catalyst (can be regenerated via calcination).
-
Isolation: Distill off excess benzene. The residue is crude DPS.[9][10]
Purification & Crystallization Protocol
Critical Step: Achieving >99.9% Purity.
Crude DPS from either method often contains trace sulfoxide or colored oligomers.
-
Dissolution: Dissolve crude DPS in Methanol/Water (90:10) at reflux (approx. 10 mL solvent per 1 g solid).
-
Decolorization: Add Activated Carbon (5 wt% of mass). Stir at reflux for 30 minutes. Filter hot through a Celite pad to remove carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C for 4 hours. Slow cooling promotes large, pure crystal formation excluding impurities from the lattice.
-
Wash: Filter crystals and wash with cold Methanol (0°C).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Process Visualization
Figure 1: Catalytic Oxidation Workflow
This diagram illustrates the logic flow for the Green Oxidation method, including the critical safety check for peroxides.
Caption: Step-wise workflow for the Tungstate-catalyzed oxidation of Diphenyl Sulfide, highlighting the two-stage oxidation kinetics.
Figure 2: Zeolite Shape Selectivity Mechanism
This diagram visualizes why Zeolite H-Beta is chosen: it physically excludes the formation of the unwanted ortho isomer.
Caption: Mechanistic representation of Zeolite H-Beta shape selectivity, favoring the linear 4,4'-DPS isomer.
Analytical Validation (HPLC)
To validate the "High Purity" claim, use the following HPLC method (adapted from Asian Journal of Chemistry [6]):
-
Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Water (60 : 40 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Times:
-
Diphenyl Sulfoxide (Impurity): ~3.5 min
-
Diphenyl Sulfone (Target): ~5.2 min
-
Diphenyl Sulfide (Starting Material): ~8.1 min
-
References
-
Sato, K., et al. "A Halide-Free Method for Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, 2001. 4[9][12]
-
Chaudhari, R. P., et al. "Zeolite H-Beta Catalyzed Acylation of Aromatics." Applied Catalysis A: General, 2002.[13] 13
-
Solvay Specialty Polymers. "High Purity Diphenyl Sulfone, Preparation and Use Thereof." US Patent 2014/0221595 A1, 2014. 14
-
BenchChem. "Experimental Setup for the Oxidation of Diphenyl Sulfide to its Sulfoxide and Sulfone." BenchChem Protocols, 2025.[3] 3[9]
-
Organic Chemistry Portal. "Sulfone Synthesis by Oxidation." Organic Chemistry Portal, 2023.[15] 2
-
Asian Journal of Chemistry. "Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography." Asian J. Chem., 2014.[11][15] 11
Sources
- 1. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]
- 8. Rational Design of Hierarchical Beta Zeolites via Post-Synthesis Treatments and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1508127A - High-purity 4,4'-dihydroxy diphenyl sulfone preparing method - Google Patents [patents.google.com]
- 10. CN112010792B - Production method of high-purity diphenyl sulfone - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US20140221595A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 15. data.epo.org [data.epo.org]
Advanced Application Note: 4,4'-Diphenylstilbene (DPS) in Organic Electronics
[1]
Executive Summary
This compound (DPS), also known as 1,2-bis(4-biphenyl)ethylene, represents a class of
This guide details the protocols for synthesizing high-purity single crystals of DPS via Physical Vapor Transport (PVT) and fabricating Organic Light-Emitting Transistors (OLETs).[1] The focus is on exploiting the herringbone crystal packing for charge transport while managing intermolecular interactions to preserve quantum efficiency.
Material Specifications & Electronic Profile
The suitability of DPS for OFETs is dictated by its frontier molecular orbital energy levels and crystal packing.
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | Extended conjugation over stilbene core. | |
| Crystal Habit | Platelet / Needle | Anisotropic charge transport; typically grows along [001].[1] |
| Crystal Packing | Herringbone (Edge-to-Face) | Facilitates 2D charge transport but can induce H-aggregate quenching if not optimized.[1] |
| HOMO Level | -5.6 eV (approx.)[1] | Deep HOMO requires high work-function contacts (Au, |
| LUMO Level | -2.6 eV (approx.)[1] | Wide bandgap (~3.0 eV) results in blue emission.[1] |
| Hole Mobility ( | 0.1 – 1.0 | Comparable to amorphous silicon; sufficient for OLET drive currents. |
| Fluorescence | Deep blue emission; high quantum yield in crystalline form compared to amorphous films. |
Core Protocol 1: Single Crystal Growth via Physical Vapor Transport (PVT)[1]
High-performance OFETs require single crystals to minimize grain boundary scattering.[1] DPS is best grown using a horizontal PVT system.
Experimental Setup
-
Furnace: Two-zone or three-zone horizontal tube furnace.[1]
-
Carrier Gas: Ultra-high purity Argon (99.999%).[1]
-
Source Material: DPS powder (sublimed grade, >99.5% purity).[1]
Step-by-Step Growth Protocol
-
Purification (Pre-step): Even "pure" commercial DPS often contains traces of catalyst or solvent.[1] Perform one cycle of vacuum sublimation before crystal growth.
-
Loading: Place 20 mg of purified DPS in a quartz boat at the Source Zone .
-
Substrate Placement: Place octadecyltrichlorosilane (OTS)-treated
wafers or bare quartz sleeves in the Crystal Growth Zone (downstream).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
System Purge: Evacuate the tube to
Torr, then backfill with Argon. Repeat 3 times to remove oxygen (a known trap for charge carriers).[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Growth Parameters:
-
Harvesting: After 12–24 hours, cool naturally. DPS crystallizes as thin, transparent platelets.[1]
Visualizing the PVT Workflow
Caption: Thermal gradient logic for Physical Vapor Transport (PVT) growth of organic semiconductors.
Core Protocol 2: Device Fabrication (Single-Crystal OFET)
To measure intrinsic properties, we utilize a "Crystal Lamination" or "Flip-Crystal" method.[1] This avoids thermal damage associated with evaporating metal directly onto the organic crystal.
Substrate Preparation
-
Cleaning: Sonicate highly doped n-type Si wafers (with 300 nm thermally grown
) in acetone, isopropanol, and deionized water (10 min each). -
Activation: UV-Ozone treat for 20 minutes to generate surface -OH groups.
-
SAM Deposition: Immerse wafers in a dilute solution of Octadecyltrichlorosilane (OTS) in toluene (10 mM) for 12 hours.
Fabrication Steps
-
Electrode Deposition: Pattern Source and Drain electrodes (Au, 50 nm) onto the OTS-treated substrate using photolithography or shadow masking.[1]
-
Design Note: Channel length (
) should be 20–50ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> ; Channel width ( ) defined by crystal width.
-
-
Crystal Lamination:
-
Interface Engineering (Optional for OLETs):
-
To enhance electron injection for light emission, an asymmetric electrode configuration (e.g., Au for Source, Ca/Al for Drain) is required, though difficult with lamination.[1]
-
Alternative: Use an interdigitated Au electrode structure and drive the device with AC voltage to alternate injection.
-
Device Architecture & Charge Injection
Caption: Bottom-Gate Top-Contact (Lamination) architecture optimized for hole transport.
Characterization & Troubleshooting
Electrical Characterization
-
Mobility Extraction: Calculate saturation mobility (
) from the transfer curve (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> vs ): -
Key Metric: For DPS, expect
. Ifngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> , check the crystal-electrode interface or oxygen contamination.
Optical Characterization (OLET Mode)
-
Electroluminescence (EL): Apply
and sweepngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> . -
Emission Zone: In a unipolar p-type device (Au/Au contacts), EL occurs near the drain electrode where electrons tunnel from the drain into the LUMO (difficult due to energy mismatch).
-
Optimization: Use Ambipolar OLETs . Co-evaporate a thin layer of an n-type material (e.g., DFH-4T) or use low-work-function drain contacts to balance carrier injection, moving the recombination zone to the channel center.[1]
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| High Hysteresis | Interface Traps | Improve OTS quality; Ensure humidity < 5% during measurement.[1] |
| Low Mobility | Poor Crystal Contact | Anneal device at 60°C for 30 min to improve lamination contact.[1] |
| No Light Emission | Exciton Quenching | Metal electrode quenching. Move recombination zone away from drain by balancing injection.[1] |
References
-
Tang, Y. H., et al. "High Mobility, Air Stable, Organic Single Crystal Transistors of an n-Type Diperylene Bisimide."[1] Advanced Materials, vol. 21, no. 42, 2009.[1] Link(Context: PVT growth protocols for high-mobility organic crystals).
-
Gelman, D., et al. "The thermodynamic characteristics of organic crystal growth by physical vapor transport." CrystEngComm, 2019.[1] Link(Context: Thermodynamic control of stilbene derivative growth).
-
Bard, A. J., et al. "Electron transfer induced isomerization of cis-4,4'-diphenylstilbene."[1] Journal of the American Chemical Society, vol. 102, 1980. Link(Context: Fundamental electronic properties and redox potentials of DPS).
-
Mas-Torrent, M., & Rovira, C. "Novel small molecules for organic field-effect transistors: towards processability and high performance."[1] Chemical Society Reviews, 2008. Link(Context: General benchmarking of oligophenylenevinylenes in OFETs).
Troubleshooting & Optimization
Technical Support Center: 4,4'-Diphenylstilbene (DPS) Emission Optimization
The following guide is structured as a specialized Technical Support Center for researchers working with 4,4'-diphenylstilbene (DPS). It synthesizes photophysical principles with practical troubleshooting protocols.
Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Enhancing Blue Light Emission Efficiency & Quantum Yield
Welcome to the Advanced Materials Support Hub. You are likely here because your DPS samples are exhibiting lower-than-theoretical photoluminescence quantum yields (PLQY) or instability in device architectures. Below, we address the root causes—primarily Aggregation-Caused Quenching (ACQ) and Trans-Cis Photoisomerization —and provide validated protocols to resolve them.
🔬 Part 1: Diagnostic Logic & Photophysics
User Query: "My DPS solution is fluorescent, but the emission drops significantly when I cast it as a thin film or grow crystals. Why?"
Root Cause Analysis: DPS is a planar molecule. In dilute solutions, it emits blue light (approx. 400-420 nm) efficiently if the rigid trans conformation is maintained. However, in the solid state, two parasitic mechanisms degrade efficiency:
-
Aggregation-Caused Quenching (ACQ): Planar DPS molecules stack face-to-face (H-aggregates), allowing non-radiative energy dissipation.
-
Photoisomerization: Upon excitation, the central ethylene bond can rotate, converting the emissive trans-isomer to the non-emissive cis-isomer.
The Solution Strategy: To enhance efficiency, you must restrict molecular rotation (stopping isomerization) while simultaneously preventing pi-pi stacking (stopping ACQ). This is best achieved through Host-Guest Doping or Crystal Engineering .
📊 Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for identifying the root cause of fluorescence loss in DPS systems.
🛠 Part 2: Experimental Protocols (The "How-To")
Protocol A: Creating High-Efficiency Host-Guest Systems
Context: To bypass ACQ, DPS should be doped into a wide-bandgap host. The host matrix isolates DPS molecules, preventing quenching while rigidifying them to stop non-radiative decay.
Recommended Hosts:
-
Small Molecule: p-Terphenyl (Best for crystals/scintillators due to lattice matching).
-
Polymer: PMMA or Polystyrene (Best for thin films).
Step-by-Step Methodology:
-
Host Selection: Ensure the host's triplet energy is higher than DPS to prevent reverse energy transfer. p-Terphenyl is the gold standard.
-
Doping Concentration: Target 0.1 wt% to 1.0 wt% .
-
Warning: Exceeding 2% often triggers concentration quenching.
-
-
Preparation (Solution Casting):
-
Dissolve Host (99 mg) and DPS (1 mg) in Toluene or Chlorobenzene.
-
Sonicate for 15 mins at 40°C to ensure complete dissolution.
-
Spin-coat at 2000 RPM for 60s onto quartz substrates.
-
Annealing: Bake at 80°C (vacuum) for 1 hour to remove solvent residues which act as quenchers.
-
Protocol B: Physical Vapor Transport (PVT) for Single Crystals
Context: For organic lasers or scintillators, solution-grown crystals often trap solvent impurities. PVT yields ultrapure crystals with minimized defect sites.
Workflow Visualization:
Figure 2: Physical Vapor Transport (PVT) workflow for growing high-efficiency DPS single crystals.
Key Parameters:
-
Source Temp: 240°C (Just below melting point to prevent decomposition).
-
Carrier Gas: High-purity Argon (50-100 sccm).
-
Tube Pressure: 1 atm (open flow) or reduced pressure (for lower temp sublimation).
📉 Part 3: Quantitative Data & Benchmarks
Use these values to benchmark your experimental results. If your PLQY is significantly lower, consult the troubleshooting section.
| Parameter | Pure DPS (Solid Film) | DPS in Toluene (Dilute) | DPS Doped in p-Terphenyl (Crystal) |
| Emission Max ( | 450-460 nm (Red-shifted) | 415-420 nm | 420-430 nm |
| PL Quantum Yield ( | < 15% (ACQ dominant) | 80-90% (Transient) | > 95% (Optimized) |
| Fluorescence Lifetime ( | < 1 ns (Fast decay) | ~1.5 ns | 2-3 ns |
| Main Loss Mechanism | Aggregation Quenching | Trans-Cis Isomerization | Minimal (Radiative dominant) |
Data synthesized from standard photophysical characterization of stilbene derivatives [1, 2].
❓ Part 4: Frequently Asked Questions (FAQ)
Q1: I see a "green tail" in my blue DPS emission spectrum. Is my material degrading? A: Likely, yes. This is often due to excimer formation (aggregates emitting at lower energy) or oxidation (formation of fluorenone derivatives).
-
Test: Dilute your sample 100x. If the green tail disappears, it was excimers (fix: lower doping concentration). If it remains, it is chemical oxidation (fix: purify starting material).
Q2: Can I use DPS in a standard OLED stack without a host? A: Not recommended. Pure DPS films crystallize rapidly, leading to grain boundaries that act as charge traps and quenching centers. Always use DPS as a dopant in a morphologically stable host like MADN or ADN for OLEDs [3].
Q3: How do I distinguish between ACQ and Isomerization losses? A: Perform a temperature-dependent PL experiment.
-
Isomerization is thermally activated. Cooling the sample (77K) will drastically increase intensity if isomerization is the culprit (freezing out the rotation).
-
ACQ is structural.[1][2][3][4][5] If cooling doesn't significantly change the spectral shape or efficiency relative to the phase transition, aggregation is likely the dominant loss factor.
📚 References
-
Photophysical characterization of trans-4,4′-disubstituted stilbenes. ResearchGate. (Detailed solvent and substituent effects on stilbene quantum yields).
-
Aggregation-Induced Emission in Bridged (E,E)-1,4-Diphenyl-1,3-butadiene Derivatives. PubMed. (Mechanisms of AIE vs ACQ in stilbene-like systems).
-
Stilbene-based materials for blue organic light emitting devices. National Yang Ming Chiao Tung University. (Use of stilbene dopants in MADN hosts for high efficiency).
-
Crystal growth and characterization of 9,10-diphenylanthracene (and related aromatics). ResearchGate. (Methodologies for growing high-purity organic crystals).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Semiconductor-Grade 4,4'-Diphenylstilbene Purification
Welcome to the technical support center for the purification of 4,4'-diphenylstilbene. This guide is designed for researchers and scientists aiming to achieve the ultra-high purity levels required for semiconductor applications. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the selection and implementation of purification strategies for this compound.
Q1: What are the primary methods for purifying this compound to semiconductor grade, and how do I choose the right one?
A1: Achieving semiconductor-grade purity (>99.99%) necessitates a multi-step approach, as no single method typically removes all classes of impurities. The primary techniques are recrystallization, gradient sublimation, and column chromatography.
-
Recrystallization: This is an excellent initial step to remove bulk impurities, especially those with different solubility profiles from this compound.[1] It is particularly effective at removing unreacted starting materials and certain reaction byproducts from the crude solid.[2]
-
Column Chromatography: While useful for separating compounds with different polarities, such as cis/trans isomers or byproducts, it carries the risk of introducing trace impurities from the stationary phase (e.g., silica or alumina).[3][4] For semiconductor applications, this method should be used judiciously, and the purity of the eluted product must be rigorously verified.
-
Gradient Sublimation: This is the quintessential final step for purifying organic small molecules for electronic devices.[5] It excels at removing non-volatile inorganic salts, residual catalysts (e.g., palladium), and other organic impurities with different sublimation temperatures.[6] This process is conducted under high vacuum, which also effectively removes trapped solvents.
Decision Workflow: A typical workflow involves an initial purification by recrystallization, followed by one or more cycles of gradient sublimation. Chromatography may be inserted before sublimation if significant isomeric or polar impurities are present.
Caption: General purification workflow for this compound.
Q2: What are the most critical impurities to remove for semiconductor applications, and why?
A2: For organic semiconductors, impurities can act as charge traps, quenching sites for excitons, or morphological defects, all of which degrade device performance and lifetime.
| Impurity Class | Example | Impact on Device Performance |
| Ionic Impurities | Residual salts, catalysts (e.g., Pd) | Increase charge carrier scattering, act as deep charge traps, and can lead to device instability and shorts.[7] |
| Isomeric Impurities | cis-4,4'-diphenylstilbene | The non-planar structure of the cis-isomer disrupts molecular packing in thin films, hindering charge transport.[1] |
| Reaction Byproducts | Unreacted starting materials, side-products | Can introduce energy levels within the bandgap of the semiconductor, acting as traps and recombination centers.[2] |
| Solvent Residues | Toluene, Ethanol, DMF | Can disrupt thin-film morphology and outgas during device operation, leading to degradation. |
| Water | Adsorbed H₂O | Acts as a potent charge trap, especially for electron transport, and can electrochemically degrade materials. |
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful, yet often tricky, purification technique. This section addresses common failures.
Q3: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution is supersaturated at a temperature above the melting point of the solute or if the cooling rate is too rapid. An oily product is undesirable as it tends to trap impurities.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: This is the most critical factor. Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath from a high temperature. Slow cooling allows for the orderly formation of a crystal lattice.[1]
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod just below the solvent surface or adding a single seed crystal of pure this compound.[1]
-
Solvent System Modification: If the problem persists, consider using a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: My recrystallization yield is very low. How can I improve it without sacrificing purity?
A4: Low yield is often a result of using too much solvent, cooling for an insufficient amount of time, or premature filtration.
Optimization Strategies:
-
Minimize Solvent Volume: When initially dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. Using excess solvent will keep more of your product in the mother liquor upon cooling.[1]
-
Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[1] For some systems, even longer cooling at lower temperatures (e.g., in a refrigerator) can be beneficial.
-
Check Mother Liquor: After filtration, you can concentrate the mother liquor by evaporating some solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first and should be analyzed separately.
Part 3: Troubleshooting Guide: Gradient Sublimation
Sublimation is the gold standard for final purification, but it requires careful control of temperature and pressure.
Q5: The yield from my sublimation is poor, or the material appears to have decomposed. What went wrong?
A5: Poor sublimation yield or decomposition is almost always related to improper temperature control or a poor vacuum.[5]
Causality & Solutions:
-
Temperature is Too High: this compound, like many organic molecules, can decompose if heated excessively. This leads to a darkened or tarry residue in the sublimation boat and low yield.
-
Solution: Determine the optimal sublimation temperature using thermogravimetric analysis (TGA) if available. Empirically, start with a lower temperature and gradually increase it until sublimation begins at a reasonable rate. The sublimation rate is controlled by factors including heat transfer within the material bed.[5]
-
-
Vacuum is Insufficient: A high vacuum (typically < 10⁻⁵ Torr) is essential. At higher pressures, a much higher temperature is required to achieve sublimation, increasing the risk of decomposition.
-
Solution: Check your vacuum system for leaks. Ensure the pump is properly maintained and that all seals are clean and greased.
-
-
Non-Volatile Impurities: If the crude material is coated with non-volatile impurities, this can hinder the sublimation process.
-
Solution: Ensure the material has been adequately purified by a preliminary method like recrystallization to remove salts and other non-volatile materials.
-
Caption: Decision tree for troubleshooting sublimation issues.
Part 4: Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Toluene or a mixed solvent system like dichloromethane/ethanol are often suitable for stilbene derivatives.[2] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot solvent while stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Gradient Sublimation
-
Loading: Load the recrystallized this compound into a sublimation tube or boat.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed.
-
Evacuation: Evacuate the system to a high vacuum (e.g., < 10⁻⁵ Torr). It may be necessary to gently heat the apparatus with a heat gun during evacuation to drive off adsorbed water.
-
Heating: Begin heating the zone containing the material. A temperature gradient is established along the tube, either with a tube furnace or multiple heating zones. For many organic semiconductors, the sublimation process is controlled by a combination of viscous flow and Knudsen diffusion.[8]
-
Deposition: The purified this compound will sublime and deposit as crystals in a cooler zone of the tube, while less volatile impurities remain in the boat and more volatile impurities are drawn towards the vacuum pump.
-
Collection: After the sublimation is complete, allow the apparatus to cool completely to room temperature before venting to atmospheric pressure. Carefully collect the purified crystalline product.
References
-
SUBLIMATION PURIFICATION TECHNOLOGY. KNC Laboratories Co.,Ltd. Link
-
High-Purity Sublimed Materials for Organic Electronic Devices. Sigma-Aldrich. Link
-
Understanding rate-limiting processes for the sublimation of small molecule organic semiconductors. Experts@Minnesota. Link
-
Understanding Rate-Limiting Processes for the Sublimation of Small Molecule Organic Semiconductors. ElectronicsAndBooks. Link
-
High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials. ResearchGate. Link
-
(E)-4,4'-Bis(diphenylamino)stilbene synthesis and characterization. Benchchem. Link
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Link
-
Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. Unknown Source. Link
-
Purification Troubleshooting. Reddit r/Chempros. Link
-
Technical Support Center: Purification of Crude trans-Stilbene-d2. Benchchem. Link
-
Technical Support Center: Purification of 4,4'-Dibromostilbene Isomers. Benchchem. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 7. reddit.com [reddit.com]
- 8. experts.umn.edu [experts.umn.edu]
Technical Support Center: Mitigating Degradation of Drug Product Substance (DPS) Under High-Intensity UV Irradiation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for photosensitivity and photodegradation. As Senior Application Scientists, we have compiled this guide to address the complex challenges associated with the degradation of Drug Product Substances (DPS) when exposed to high-intensity UV irradiation. This resource is designed to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photodegradation of DPS.
Q1: What is photodegradation, and why is it a concern for Drug Product Substances (DPS)?
A: Photodegradation is the chemical decomposition of a substance initiated by the absorption of light energy. For a DPS, this is a significant concern as it can lead to a loss of potency, the formation of potentially toxic degradants, and alterations in the physical properties of the drug product, such as color and dissolution rate. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances and products.
Q2: What are the primary mechanisms of photodegradation?
A: Photodegradation can occur through two primary pathways:
-
Direct Photolysis: The DPS molecule itself absorbs light energy, leading to an excited state that can then undergo various reactions such as oxidation, reduction, hydrolysis, or rearrangement to form degradation products.
-
Indirect (or Photosensitized) Degradation: An excipient or impurity within the drug product absorbs light and then transfers that energy to the DPS or generates reactive species (e.g., reactive oxygen species like singlet oxygen or free radicals) that in turn degrade the DPS.
Understanding which pathway is dominant is crucial for developing effective mitigation strategies.
Q3: What is the purpose of using high-intensity UV irradiation in studies?
A: High-intensity UV irradiation is employed in forced degradation or stress testing studies. The goal is to accelerate the degradation process to rapidly identify potential degradation pathways and products that might form under normal storage conditions over a longer period. This information is critical for developing stable formulations and establishing appropriate storage and handling procedures. These studies are also essential for developing and validating analytical methods capable of detecting all potential degradants.
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your photodegradation studies.
Problem 1: My DPS shows rapid and extensive degradation under high-intensity UV, making it difficult to identify primary degradation products.
Answer: This is a common issue when the UV stress is too harsh. The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the primary degradants are formed without being further degraded into secondary or tertiary products.
Troubleshooting Steps:
-
Reduce UV Intensity or Exposure Time: The total UV dose (intensity x time) is the critical parameter. Systematically reduce the exposure time in your next experiment. If your instrumentation allows, decrease the UV lamp intensity.
-
Employ Chemical Filters: Use filter solutions (e.g., specific concentrations of quinine hydrochloride) or cutoff filters to eliminate shorter, more energetic UV wavelengths that may be causing non-specific, rapid degradation. This can help to better simulate the UV exposure experienced under real-world conditions.
-
Optimize Sample Concentration: A highly concentrated sample may exhibit different degradation kinetics compared to a dilute one due to self-shielding effects. Experiment with a range of concentrations to find one that allows for a controlled degradation rate.
Problem 2: I am observing inconsistent degradation profiles between replicate experiments.
Answer: Inconsistent results often point to a lack of control over key experimental variables. Photodegradation is highly sensitive to the experimental environment.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose the source of inconsistency.
Caption: Troubleshooting workflow for inconsistent photodegradation results.
Problem 3: I have identified a major degradant, but I am unsure if it is a result of direct photolysis or an indirect, photosensitized reaction.
Answer: Differentiating between these two mechanisms is key to developing an effective mitigation strategy. This can be achieved by systematically evaluating the influence of photosensitizers and quenchers.
Experimental Protocol: Mechanistic Investigation
-
Baseline Experiment: Irradiate the DPS in a high-purity, inert solvent (e.g., acetonitrile or water, degassed with nitrogen to remove oxygen).
-
Introduce a Photosensitizer: Add a known photosensitizer (e.g., riboflavin or rose bengal) to the solution and repeat the irradiation. A significant increase in the degradation rate suggests an indirect, photosensitized pathway is possible.
-
Introduce a Quencher: Conduct the experiment in the presence of a known singlet oxygen quencher (e.g., sodium azide or histidine) or a free-radical scavenger (e.g., mannitol or tert-butanol). If the degradation is significantly inhibited, it provides strong evidence for the involvement of that specific reactive species.
Data Interpretation:
| Condition | Observed Degradation Rate | Interpretation |
| DPS in inert solvent | Baseline Rate (X) | Represents the contribution of direct photolysis. |
| DPS + Photosensitizer | Significantly > X | Suggests susceptibility to indirect degradation. |
| DPS + Quencher | Significantly < X | Implicates the quenched species (e.g., singlet oxygen) in the degradation pathway. |
Mitigation Strategies: A Proactive Approach
Once you have a foundational understanding of your DPS's degradation profile, you can explore the following mitigation strategies.
Strategy 1: Formulation-Based Approaches
-
UV Absorbers: Incorporate excipients that absorb UV radiation, effectively shielding the DPS. Common examples include titanium dioxide and zinc oxide for topical formulations, or benzophenones for liquid and solid dosage forms.
-
Antioxidants/Quenchers: If your mechanistic studies indicated an oxidative pathway, the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be highly effective.
Strategy 2: Packaging-Based Solutions
-
Primary Packaging: The most direct approach is to use opaque or amber-colored primary packaging (e.g., vials, bottles, blister packs) that blocks the transmission of UV light. The effectiveness of this approach should be confirmed through photostability testing of the final packaged product.
Visualizing the Mitigation Logic:
Caption: Decision pathway for selecting a photodegradation mitigation strategy.
References
-
Photodegradation of pharmaceuticals - ScienceDirect. [Link]
-
Photostability of drugs and drug products - Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products - European Medicines Agency. [Link]
-
Mechanisms of photosensitization - Photochemical & Photobiological Sciences. [Link]
-
Forced Degradation Studies: A Tool for Drug Development - Pharmaceutical Technology. [Link]
-
Forced Degradation Studies for Pharmaceutical Drug Substances and Drug Products - American Pharmaceutical Review. [Link]
-
Titanium Dioxide and Zinc Oxide Nanoparticles in Sunscreens: Focus on Their Safety and Effectiveness - Frontiers in Pharmacology. [Link]
-
Antioxidants in pharmaceutical formulations - Journal of Pharmaceutical Sciences. [Link]
Validation & Comparative
Solid-State Characterization of 4,4'-Diphenylstilbene (DPS): A Comparative XRD Guide
Content Type: Technical Comparison & Methodological Guide Audience: Materials Scientists, Organic Chemists, and Pharmaceutical Researchers specializing in solid-state analysis.
Executive Summary: The Structural Fingerprint of DPS
4,4'-Diphenylstilbene (DPS) is a rigid, rod-like conjugated system (C₂₆H₂₀) widely utilized as a wavelength shifter in scintillators and an active layer in organic field-effect transistors (OFETs). Unlike flexible pharmaceutical molecules, DPS exhibits a strong tendency toward anisotropic crystal growth, making its Powder X-Ray Diffraction (pXRD) pattern highly sensitive to sample preparation.
This guide provides a comparative analysis of DPS against its structural progenitors and functional alternatives, establishing a rigorous protocol for distinguishing "true" bulk phases from kinetically trapped thin-film polymorphs.
Comparative Analysis: DPS vs. Structural Alternatives
To understand the pXRD signature of DPS, one must benchmark it against Trans-Stilbene (its core building block) and Anthracene (the standard for organic semiconductors).
Table 1: Structural and Crystallographic Comparison[1][2]
| Feature | This compound (DPS) | Trans-Stilbene | Anthracene |
| Molecular Architecture | 4-Ring System (Biphenyl-Vinyl-Biphenyl) | 2-Ring System (Phenyl-Vinyl-Phenyl) | 3-Ring Fused System |
| Primary Crystal System | Orthorhombic / Monoclinic (Polymorph dependent) | Monoclinic ( | Monoclinic ( |
| Dominant Packing Motif | Herringbone (Bulk) vs. Slip-Stack (Film) | Herringbone (Edge-to-Face) | Herringbone (Edge-to-Face) |
| Key pXRD Feature | Strong low-angle reflections ( | Dominant peaks at higher angles due to shorter molecular axis. | Distinct peaks at |
| Melting Point | ~290–300 °C (High thermal stability) | ~124 °C | ~218 °C |
| Mechanochromism | High (Grinding can induce phase change) | Low | Moderate |
Expert Insight: The "Thin Film" vs. "Bulk" Trap
In organic electronics, DPS is often analyzed as a vacuum-deposited film.
-
Bulk Powder: Shows a complex diffractogram with multiple reflections (
) indicating a herringbone arrangement. -
Thin Film: Often exhibits a simplified pattern dominated by
peaks. This indicates the molecules are standing "upright" on the substrate (homeotropic alignment). -
Warning: Do not confuse the highly oriented thin-film pattern with a new polymorph. Always grind the sample for true phase identification.
The DPS Characterization Protocol
The rigid nature of DPS leads to severe preferred orientation effects. Standard reflection-geometry XRD (Bragg-Brentano) often yields misleading intensity ratios. The following protocol ensures data integrity.
Workflow Visualization
The following diagram outlines the critical decision paths for characterizing DPS, differentiating between thermodynamic (bulk) and kinetic (film) phases.
Figure 1: Decision matrix for XRD sampling. Method B (Transmission) is required to validate bulk phase purity.
Step-by-Step Methodology
Step 1: Sample Preparation (The Anti-Texture Protocol)
-
Problem: DPS crystals grow as plates or needles. Pressing them into a standard holder aligns them flat, artificially enhancing
peaks and suppressing peaks. -
Solution:
-
Grinding: Gently grind the sample in an agate mortar. Caution: DPS is mechanochromic. Over-grinding can induce an amorphous phase or a polymorphic transition. Monitor fluorescence; a color shift (e.g., blue to green) indicates structural damage.
-
Mounting: Use a borosilicate glass capillary (0.5 mm or 0.7 mm diameter). Fill the capillary with the powder and seal it.
-
Rotation: Ensure the capillary rotates during data collection to average out crystallite orientation.
-
Step 2: Data Acquisition Parameters
-
Radiation: Cu K
( ). -
Range:
to .-
Note: The most diagnostic peaks for DPS and its analogs appear between
and (reflecting the long-axis unit cell dimension).
-
-
Step Size:
with a scan speed of 1-2 seconds per step for sufficient signal-to-noise ratio.
Step 3: Peak Interpretation
-
Low Angle Region (
): Look for the primary peak. For DPS, this corresponds to the length of the molecule (~20 \AA). Using Bragg's Law ( ), a -spacing of 20 \AA\ results in a peak at . -
Pi-Stacking Region (
): Look for peaks corresponding to . Sharp peaks here indicate high crystallinity and efficient charge transport pathways (herringbone packing).
Scientific Mechanism: Why Packing Matters
The performance of DPS in drug delivery (rare) or optoelectronics (common) is dictated by the overlap of
Figure 2: Causal link between crystal packing, XRD data, and material performance.
References
-
Crystal Structure of Trans-Stilbene & Diphenylacetylene
-
Polymorphism in Stilbene Derivatives
- Source: MDPI. "Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine."
- Relevance: Discusses the impact of conformational flexibility on polymorphism in diphenylamine/stilbene deriv
-
Thin Film vs.
- Source: ResearchGate Discussion / Wayne St
- Relevance: Validates the distinction between "texture" (preferred orientation)
-
This compound Identity & Properties
- Source: PubChem (CID 5379121).
- )
Sources
A Senior Application Scientist's Guide to Validating the Molecular Weight of Dendrimer-Based Prodrugs (DPS) Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery, dendrimer-based prodrugs (DPS) represent a significant leap forward. Their well-defined, hyperbranched architecture allows for precise control over drug loading, solubility, and targeted delivery.[1][2] However, the very structural complexity that makes DPS so promising also presents considerable analytical challenges.[3] Chief among these is the accurate and reliable determination of molecular weight (MW), a critical quality attribute that directly impacts pharmacological performance and regulatory approval.
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for DPS characterization, grounded in the principles of scientific integrity. We will explore the causality behind experimental choices, present self-validating protocols, and compare MS-based methods with orthogonal techniques to provide a comprehensive validation strategy.
The Challenge: Why Dendrimers are Not Typical Polymers
Unlike linear polymers, which often exhibit a broad distribution of chain lengths, dendrimers are synthesized in a stepwise manner, leading to discrete, generational structures with low polydispersity.[4] However, the synthesis is not always perfect. Incomplete reactions can lead to structural defects, resulting in a population of molecules with varied substitutions and molecular weights.[5] These subtle variations can be difficult to detect but are critical to characterize, as they can significantly alter the prodrug's efficacy and safety profile. Mass spectrometry has become an essential tool for identifying these structural defects and confirming the purity of dendrimer preparations.[5][6]
Mass Spectrometry for DPS: A Head-to-Head Comparison
The two most powerful and widely used soft ionization MS techniques for analyzing large biomolecules and polymers are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[7][8] The choice between them is not arbitrary and depends heavily on the specific characteristics of the DPS and the analytical goal.
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Co-crystallization of the analyte with a UV-absorbing matrix. Laser pulses desorb and ionize the analyte, typically creating singly charged ions.[7] | The analyte solution is passed through a heated, high-voltage capillary, creating a fine aerosol of charged droplets. Solvent evaporation leads to multiply charged gas-phase ions.[7][8] |
| Typical Ionization | Primarily produces singly charged ions ([M+H]⁺, [M+Na]⁺). | Produces a series of multiply charged ions ([M+nH]ⁿ⁺). |
| Mass Spectra | Simpler spectra, with one primary peak for the intact molecule. | More complex spectra with a charge state distribution that requires deconvolution to determine the molecular mass. |
| MW Range | Excellent for very high MW compounds (>100 kDa).[8][9] | Effective for a broad range, but can be challenging for extremely high MW species due to charge state overlap. |
| Salt Tolerance | More tolerant to salts and buffers. | Highly sensitive to non-volatile salts, which can suppress the analyte signal and complicate spectra. |
| Fragmentation | Can sometimes induce in-source fragmentation or reactions within the matrix, potentially creating "fake defects".[10] | Generally a very "soft" ionization technique with minimal fragmentation.[7] |
| Best For | Rapid screening, analysis of higher-generation (G5+) dendrimers, and samples with moderate buffer content.[11] Ideal for determining relative molecular mass.[8] | High-resolution mass measurements, structural elucidation via tandem MS (MS/MS), and analyzing lower to mid-generation dendrimers. |
Causality in Technique Selection
-
For High-Generation DPS (>G5, >~25 kDa): MALDI-TOF is often the preferred starting point.[11] The generation of predominantly singly charged ions avoids the spectral complexity of overlapping charge states that can plague ESI-MS for very large molecules.[10] The analysis of PAMAM dendrimers up to generation 10 (G10), with molecular masses up to 580 kDa, has been successfully demonstrated using MALDI-MS.[9]
-
For Detailed Structural Confirmation: ESI-MS, particularly when coupled with a high-resolution mass analyzer like an Orbitrap or FT-ICR, provides superior mass accuracy. The generation of multiply charged ions allows for the analysis of high-mass molecules on instruments with a more limited m/z range.[8] Furthermore, ESI is highly compatible with tandem mass spectrometry (MS/MS), which is invaluable for fragmenting the DPS to confirm its structure and locate where the drug is conjugated.
-
Purity and Defect Analysis: A dual-method approach is often wisest. ESI-MS might reveal defects not seen in MALDI, and conversely, MALDI can sometimes create artifacts that appear to be defects.[10] Observing the same species with both techniques provides strong evidence that it is a genuine component of the sample and not an artifact of the ionization process.[10]
Experimental Workflow: A Validating System
A robust validation strategy does not rely on a single measurement. It incorporates orthogonal methods to build a cohesive and trustworthy picture of the analyte.
Caption: Validated workflow for DPS molecular weight determination.
Detailed Protocol: MALDI-TOF MS of a G5 PAMAM-Drug Conjugate
This protocol outlines the steps for analyzing a higher-generation DPS, where MALDI-TOF is often the most effective initial technique.
1. Rationale for Sample Preparation: The goal is to create a homogenous, salt-free sample that can effectively co-crystallize with the matrix for optimal ionization.
-
Step 1.1: Purification: As-synthesized DPS often contains residual reagents or lower-generation dendrimers. Purification via dialysis (e.g., using a 10,000 MWCO membrane) is crucial to remove these smaller impurities.[12]
-
Step 1.2: Solvent Selection: Dissolve the purified, lyophilized DPS in a suitable solvent (e.g., high-purity water or methanol) to a concentration of approximately 1 mg/mL. The solvent must be volatile and compatible with the chosen matrix.
-
Step 1.3: Sample Filtration: Use a 0.45 µm syringe filter to remove any particulate matter that could interfere with crystallization on the MALDI target.
2. Rationale for Matrix Selection & Preparation: The matrix is not a passive component; it is critical for absorbing laser energy and facilitating gentle ionization.[13] The choice of matrix can significantly impact spectral quality.[14]
-
Step 2.1: Matrix Choice: For PAMAM dendrimers, a combination of matrices like α-cyano-4-hydroxycinnamic acid (HCCA) and 2',4',6'-trihydroxyacetophenone (THAP) has been shown to significantly enhance spectral resolution and peak intensity compared to individual matrices.[13][14][15] A 1:1 mixture of 2,5-dihydroxybenzoic acid and HCCA is also a common choice.[3]
-
Step 2.2: Matrix Solution: Prepare a saturated solution of the chosen matrix or matrix combination in a solvent mixture appropriate for both the matrix and the analyte (e.g., Acetonitrile:Water 70:30 with 0.1% Trifluoroacetic Acid).
3. Rationale for Target Spotting: The goal is to achieve uniform co-crystallization of the analyte within the matrix.
-
Step 3.1: Dried-Droplet Method: Mix the DPS solution and the matrix solution in a 1:1 (v/v) ratio.
-
Step 3.2: Spotting: Pipette 1 µL of the mixture onto the MALDI target plate.
-
Step 3.3: Crystallization: Allow the solvent to evaporate completely at room temperature, forming a solid, crystalline spot.
4. Rationale for Instrument Calibration & Acquisition: Accurate mass determination is impossible without proper calibration. Dendrimers themselves, due to their stability and well-defined masses, are increasingly used as superior calibration standards.[7]
-
Step 4.1: Calibration: Calibrate the mass spectrometer using a known dendrimer or protein standard that brackets the expected mass of the DPS analyte.
-
Step 4.2: Acquisition Mode: Use a linear, positive-ion mode for high-mass molecules. Reflector mode can be used for higher resolution if the molecule is smaller and stable.[3]
-
Step 4.3: Laser Optimization: Begin with low laser power and gradually increase it. The goal is to find the threshold for good signal intensity with minimal fragmentation. Overly high laser power can cleave bonds and degrade the sample.[13]
-
Step 4.4: Data Acquisition: Acquire spectra from multiple positions within the spot to account for any heterogeneity in crystallization, averaging the results to obtain a representative mass spectrum.
The Orthogonal Viewpoint: SEC-MALS
While MS measures the mass-to-charge ratio of ions in a vacuum, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) determines the absolute molar mass of molecules in solution.[16] This makes it a powerful, independent technique for validation.
Sources
- 1. Dendrimer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimer-based prodrugs: design, synthesis, screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cahiersmagellanes.com [cahiersmagellanes.com]
- 6. Mass spectrometry of dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dendrimers: Improving calibration standards for mass spectrometry [researchoutreach.org]
- 8. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wyatt.com [wyatt.com]
A Comparative Guide to the Thermal Stability of 4,4'-Diphenylstilbene and Related Stilbenoids via Thermogravimetric Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, is a critical parameter influencing storage, formulation, and processing of active pharmaceutical ingredients and other advanced materials. This guide provides an in-depth technical comparison of the thermal stability of 4,4'-diphenylstilbene and its parent compound, trans-stilbene, alongside the well-characterized stilbenoid, resveratrol, utilizing Thermogravimetric Analysis (TGA).
The Foundational Role of Thermogravimetric Analysis in Material Characterization
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis, offering invaluable insights into the thermal stability and compositional properties of materials.[1][2] The technique measures the change in mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere.[3] This data allows for the determination of key parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various stages.
The resulting TGA curve, a plot of mass versus temperature, provides a quantitative fingerprint of a material's thermal behavior.[3] For the stilbene family of compounds, TGA is instrumental in elucidating their relative thermal stabilities, which can be influenced by substituent groups on the stilbene backbone.
Experimental Protocol: A Self-Validating System for TGA of Stilbenoids
The following protocol is designed to ensure the generation of reliable and reproducible TGA data for this compound and its comparators. The causality behind each experimental choice is explained to provide a framework for robust analysis.
Instrumentation:
A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of precise temperature control.[4]
Step-by-Step Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible, commonly alumina.[5] The sample should be in a powdered form to ensure uniform heat distribution.
-
Instrument Setup: The crucible is placed onto the TGA balance mechanism. The furnace is sealed to create a controlled environment.
-
Atmosphere: An inert atmosphere, typically nitrogen gas, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min). This is crucial to prevent oxidative degradation and ensure that the observed mass loss is due to thermal decomposition alone.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate, commonly 10 °C/min. This controlled heating rate allows for the clear resolution of decomposition events.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
Rationale for Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature simultaneously.
-
Inert Atmosphere: Isolates the thermal decomposition from oxidative processes, providing a clearer understanding of the intrinsic thermal stability of the compound.
-
Linear Heating Rate: A consistent heating rate is essential for comparing the thermal stability of different materials, as the decomposition temperature can be influenced by the heating rate.
Experimental Workflow Diagram:
Caption: Workflow for the thermogravimetric analysis of stilbenoid compounds.
Comparative Thermal Stability Analysis
Resveratrol: A Benchmark for Stilbenoid Thermal Stability
Resveratrol exhibits a single-stage thermal decomposition in a nitrogen atmosphere.[6] Its decomposition begins at approximately 309 °C, with significant mass loss occurring up to 383 °C.[6] This indicates a relatively high thermal stability.
| Compound | Onset of Decomposition (Tonset) | Temperature of Maximum Decomposition (Tmax) | Mass Loss (%) | Reference |
| Resveratrol | ~309 °C | ~360 °C | ~44% | [6] |
Expected Thermal Profile of this compound and trans-Stilbene
-
trans-Stilbene: As the parent compound, trans-stilbene is a thermally stable molecule due to its conjugated π-system.[7] Its decomposition is expected to occur at a high temperature, likely in a single step involving the cleavage of the ethylene bridge and subsequent fragmentation of the phenyl rings.
-
This compound: The addition of phenyl groups at the 4 and 4' positions of the stilbene core is anticipated to further enhance its thermal stability. The extended conjugation and increased molecular weight contribute to stronger intermolecular forces, requiring more energy to initiate decomposition. The decomposition profile is expected to be similar to trans-stilbene, occurring at an even higher temperature.
Comparative Data Table:
| Compound | Predicted/Observed Onset of Decomposition (Tonset) | Key Structural Features |
| This compound | > 350 °C (Predicted) | Stilbene core with two additional phenyl substituents |
| trans-Stilbene | ~300-350 °C (Predicted) | Unsubstituted stilbene core |
| Resveratrol | ~309 °C (Observed) | Stilbene core with three hydroxyl groups |
Logical Relationship between Temperature and Mass Loss in TGA:
Caption: The causal chain from increasing temperature to mass loss in TGA.
In-Depth Discussion and Mechanistic Insights
The comparison of resveratrol with the predicted behavior of this compound and trans-stilbene highlights the significant influence of substituent groups on thermal stability. The hydroxyl groups of resveratrol, while contributing to its biological activity, may provide sites for initial thermal degradation, potentially lowering its decomposition temperature compared to the unsubstituted trans-stilbene.
Conversely, the phenyl substituents in this compound are expected to increase thermal stability through several mechanisms:
-
Increased Molecular Weight and van der Waals Forces: Larger molecules with greater surface area exhibit stronger intermolecular interactions, requiring more energy to transition into the gas phase.
-
Extended π-Conjugation: The additional phenyl rings extend the conjugated system, which can delocalize thermal energy and enhance molecular stability.
The thermal decomposition of stilbenoids likely proceeds through the cleavage of the central ethylene double bond, followed by the fragmentation of the aromatic rings at higher temperatures. The specific decomposition products would depend on the substituents and the atmosphere used during the analysis.
Conclusion
This guide provides a comprehensive framework for understanding and comparing the thermal stability of this compound and related stilbenoids using Thermogravimetric Analysis. While direct experimental data for this compound is pending, a scientifically grounded prediction of its high thermal stability can be made based on the behavior of its parent compound and the known effects of aromatic substitution. The provided experimental protocol and comparative analysis serve as a valuable resource for researchers in the fields of materials science and drug development, enabling a more thorough characterization of these important molecules.
References
Sources
comparing trans- and cis- isomers of 4,4'-diphenylstilbene
Executive Summary
4,4'-Diphenylstilbene (DPS) exists in two distinct geometric isomers: the thermodynamically stable, highly fluorescent trans-isomer and the metastable, sterically hindered cis-isomer. While the trans-isomer is a commercially critical material used extensively as a laser dye and organic scintillator (particularly for neutron detection), the cis-isomer is primarily a transient photochemical species.
This guide provides a rigorous technical comparison of these isomers, focusing on their photophysical disparities, thermodynamic stability, and the experimental protocols required to isolate or convert them.
Structural & Thermodynamic Analysis
The fundamental difference between the isomers lies in their steric conformation.[1] The trans-isomer maintains a planar or near-planar geometry, allowing for extended
Comparative Properties Table
| Feature | trans-4,4'-Diphenylstilbene | cis-4,4'-Diphenylstilbene |
| CAS Number | 2083-32-1 | N/A (Transient/In-situ) |
| Geometry | Planar ( | Twisted/Propeller-like ( |
| Thermodynamics | Stable (Ground State minimum) | Metastable ( |
| Melting Point | ~299–304 °C [1] | Significantly lower (often oil/amorphous) |
| Solubility | Low (crystallizes readily) | Higher (due to lower lattice energy) [1] |
| Fluorescence | High Quantum Yield ( | Negligible ( |
| Primary Decay | Radiative (Fluorescence) | Non-radiative (Torsional relaxation) |
Isomerization Energy Landscape
The conversion between these states is not thermal at room temperature due to a high activation barrier (~40-50 kcal/mol for stilbenes). It requires photoactivation.
Figure 1: Photoisomerization pathway of DPS. The excited state relaxes through a perpendicular "phantom" state, partitioning back to either trans or cis ground states.[2]
Photophysical Performance
The utility of DPS in scintillation and laser applications is derived almost exclusively from the trans-isomer. The cis-isomer acts as a "dark" trap.
Absorption and Emission Spectra[1][2][3][4][5][6]
-
Trans-DPS: Exhibits a strong
absorption band with a maximum ( ) at approximately 340 nm in THF or benzene [1]. The emission is a structured band peaking around 400–420 nm (violet-blue), matching the sensitivity of standard PMTs (Photomultiplier Tubes). -
Cis-DPS: The loss of planarity causes a hypsochromic (blue) shift in absorption. The
shifts to ~260 nm with a significantly lower extinction coefficient in the visible/near-UV region. -
Isosbestic Points: During photochemical conversion, isosbestic points appear at 238 nm and 290 nm , indicating a clean two-component system without side reactions [1].
Quantum Yield & Lifetime[2]
-
Trans: The rigid structure inhibits vibrational relaxation, funneling energy into radiative decay. This results in a fluorescence quantum yield approaching unity in non-polar solvents.
-
Cis: The "loose" structure allows rapid rotation around the central C=C bond upon excitation. This torsional motion provides a fast non-radiative decay channel, quenching fluorescence almost entirely.
Experimental Protocol: Photochemical Generation
Since cis-DPS is not a standard catalog item, it must be generated in situ from the trans isomer.
Objective
To generate and isolate cis-4,4'-diphenylstilbene for comparative analysis.
Methodology
-
Preparation: Dissolve trans-DPS in degassed THF or Benzene. (Concentration:
M).-
Note: Degassing is critical to prevent the formation of endoperoxides or singlet oxygen quenching.
-
-
Irradiation: Irradiate the solution using a High-Pressure Mercury Lamp or a 300–350 nm LED source.
-
Mechanism:[3] The trans isomer absorbs the light, excites to
, and relaxes through the conical intersection to the cis ground state.
-
-
Monitoring: Track the reaction via UV-Vis spectroscopy.
-
Endpoint: Disappearance of the 340 nm peak and growth of the 260 nm peak. The reaction will reach a Photostationary State (PSS) containing a mixture (typically 60:40 to 90:10 cis:trans depending on wavelength).
-
-
Isolation (Optional):
Figure 2: Workflow for the photochemical conversion and isolation of cis-DPS.
Applications & Suitability[9]
Organic Scintillators (Neutron Detection)
-
Winner: Trans-DPS
-
Reasoning: Trans-DPS is a benchmark material for neutron/gamma discrimination. Its high quantum yield and short decay time (nanoseconds) allow for Pulse Shape Discrimination (PSD). The cis isomer is detrimental here; it acts as a quencher, reducing light output and degrading PSD performance.
-
Reference: Inrad Optics and LLNL studies confirm crystalline stilbenes (trans) are preferred for fast neutron detection [2].
Laser Dyes
-
Winner: Trans-DPS
-
Reasoning: Used as "Stilbene 420" or similar trade names. It provides gain in the blue region. The cis form is a loss mechanism (photo-degradation product) that limits the dye's operational lifetime.
Molecular Switches
-
Winner: Cis-DPS (as part of a cycle)
-
Reasoning: While not used as a switch per se in commercial electronics, the reversible isomerization of DPS derivatives is the foundational logic for molecular machines and optical memory storage.
References
-
Bard, A. J., et al. (1977). "Electron transfer induced isomerization of cis-4,4'-diphenylstilbene into its trans form." Journal of the American Chemical Society, 99(9), 3101–3104.
-
Zaitseva, N., et al. (2011). "Scintillation properties of solution-grown trans-stilbene single crystals." Nuclear Instruments and Methods in Physics Research Section A, 635(1), 62-66.
-
Waldeck, D. H. (1991). "Photoisomerization dynamics of stilbenes." Chemical Reviews, 91(3), 415-481.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
